1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene
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Description
1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene, also known as CFC-113a, is a chemical compound that has been used in various industrial applications. It is a halocarbon that was commonly used as a refrigerant, solvent, and as a blowing agent for foam insulation. However, due to its harmful effects on the environment, CFC-113a has been phased out of use in many countries. Despite this, it remains an important compound in scientific research due to its unique properties and applications.
Scientific Research Applications
Fluorinated and Chlorinated Cyclopentene Derivatives
Fluorinated cyclopentene derivatives exhibit unique reactivities due to the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the compounds. For instance, polyfluoroalkyl derivatives of nitrogen have shown that trifluoronitrosomethane acts as a reactive enophile in ene reactions with various olefins, leading to the formation of N-alkenyl-N-trifluoromethylhydroxylamines. These reactions demonstrate the potential of fluorinated cyclopentenes in synthesizing nitrogen-containing compounds with unique properties (Barlow, Haszeldine, & Murray, 1980).
Transition Metal Carbonyls and Fluorinated Cyclopentenes
The interactions between fluorinated cyclopentenes and transition metal carbonyls highlight the potential of these compounds in organometallic chemistry. Anions of transition metals carbonyls have been shown to react with chloro- and perfluorinated cyclopentenes, indicating a pathway for synthesizing σ-vinyl complexes of transition metals. These reactions reveal the utility of fluorinated cyclopentenes in forming complexes with metals, which could be valuable in catalysis and material science (Sazonov, Artamkina, & Beletskaya, 2001).
Molecular Structure Determinations
Research on the molecular structures of silacyclopentenes and their halogenated derivatives, such as difluoro- and dichloro-silacyclopentenes, provides insights into the effects of halogenation on the geometry and electronic structure of cyclopentenes. Electron diffraction studies have been pivotal in determining the structural deviations in these compounds, shedding light on the impact of halogen atoms on the stability and reactivity of cyclopentenes (Cradock et al., 1979).
properties
IUPAC Name |
1,2,3-trichloro-3,4,4,5,5-pentafluorocyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F5/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPGSMYAMXWBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459518 |
Source
|
Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |
CAS RN |
3824-97-3 |
Source
|
Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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